N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide
Description
N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrimidine core linked to a morpholinylphenyl group via a sulfanyl-acetamide bridge. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous compounds .
Properties
Molecular Formula |
C17H18N6O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H18N6O2S/c24-15(12-26-17-21-20-16-18-6-3-7-23(16)17)19-13-4-1-2-5-14(13)22-8-10-25-11-9-22/h1-7H,8-12H2,(H,19,24) |
InChI Key |
CGTJXFKMVPRNME-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=NN=C4N3C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of N-[2-(4-Morpholinyl)phenyl]-2-(triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide typically involves several key steps:
Formation of the Triazole Ring :
- The initial step involves synthesizing the triazole moiety through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds.
- For instance, a common method includes reacting 2-amino-5-thiocyanato-pyrimidine with an appropriate aldehyde or ketone under acidic conditions to form the triazole structure.
Synthesis of the Acetamide Linkage :
- The acetamide group can be introduced by reacting the synthesized triazole with an acetic acid derivative (e.g., acetic anhydride or acetyl chloride) in the presence of a base to facilitate nucleophilic substitution.
-
- The morpholine ring is typically introduced via nucleophilic substitution reactions where morpholine reacts with a suitable aryl halide (e.g., 4-bromophenol) to yield the desired morpholine-substituted phenyl group.
Reaction Conditions
The following conditions are commonly employed during the synthesis:
Solvents : Reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
Temperature : Many reactions are performed at elevated temperatures (e.g., reflux conditions around 76 °C) to improve yields and reduce reaction times.
Catalysts and Bases : Strong bases like sodium hydride or potassium carbonate may be used to deprotonate intermediates and facilitate nucleophilic attacks.
Yield Optimization Strategies
To enhance the yield and purity of N-[2-(4-Morpholinyl)phenyl]-2-(triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide:
Reaction Monitoring : Employ techniques such as thin-layer chromatography (TLC) to monitor reaction progress and optimize reaction times.
Purification Techniques : Post-synthesis purification can be achieved through recrystallization or column chromatography to isolate the desired product from by-products and unreacted materials.
Comparative Synthesis Table
| Step | Reactants | Conditions | Expected Products |
|---|---|---|---|
| 1 | 2-amino-5-thiocyanato-pyrimidine + aldehyde | Acidic medium | Triazole intermediate |
| 2 | Triazole intermediate + acetic anhydride | Base (e.g., NaOH), heat | Acetamide derivative |
| 3 | Acetamide derivative + 4-bromophenol | DMF, heat | Final compound |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge serves as a reactive site for nucleophilic substitution. In analogous systems, 2-mercapto-nicotinonitrile derivatives react with 2-chloro-N-arylacetamides under basic conditions to form thioether-linked intermediates . For example:
-
Reactants : 2-Mercapto-4-methyl-6-phenylnicotinonitrile (10 mmol) + 2-chloro-N-(p-tolyl)acetamide (10 mmol)
-
Conditions : Ethanol, triethylamine (0.2 mL), reflux (3 h)
-
Product : 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide
-
Yield : 72–85% after recrystallization (ethanol/DMF)
Cyclization Reactions
The triazolo-pyrimidine moiety undergoes cyclization under basic conditions to form fused heterocyclic systems. Sodium ethoxide promotes intramolecular cyclization of thioether intermediates into thieno[2,3-b]pyridine derivatives :
Example Reaction :
-
Reactant : 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide
-
Conditions : Ethanol, sodium ethoxide (10 mmol), reflux (2 h)
-
Product : 3-Amino-4-methyl-6-phenyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
-
Yield : 65–78%
-
Characterization :
Acetamide Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous N-arylacetamides hydrolyze to carboxylic acids in concentrated HCl or NaOH .
Piperazine Crosslinking
Bis-functionalization via piperazine linkers is observed in related systems. For example, 2-mercapto-nicotinonitriles react with piperazine-diylbis(2-oxoethane) to form dimeric structures :
Reaction Data :
-
Reactants : Piperazine-1,4-diylbis(2-oxoethane) + 2-mercapto-4-methyl-6-phenylnicotinonitrile
-
Conditions : Ethanol, triethylamine, reflux (3 h)
-
Product : 2,2′-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(sulfanediyl))bis(4-methyl-6-phenylnicotinonitrile)
-
Yield : 70%
Regioselective Reactions
The triazolo-pyrimidine core participates in regioselective cycloadditions. Studies on similar systems show that hydrazonoyl chlorides react with 2-thioxopyrimidin-4-ones to form angular triazoles . While not directly documented for this compound, analogous reactivity is plausible.
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 2-Thioxopyrimidin-4-one | Hydrazonoyl chloride, EtOH, reflux | Angular triazole derivative | 60–75% |
Stability and Degradation
The compound’s stability under varying conditions is critical for storage and application:
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives of 1,2,4-triazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
- Methodology : MTT assay was utilized to evaluate cell viability.
- Findings : The synthesized triazole derivatives displayed enhanced cytotoxicity against melanoma cells compared to other cell lines, indicating selectivity towards certain cancer types .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research indicates that derivatives with triazole structures often demonstrate activity against various pathogens.
Antimicrobial Activity Table
| Compound | Target Organism | Activity Level |
|---|---|---|
| N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | High |
| This compound | Pseudomonas aeruginosa | Low |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Other Therapeutic Potentials
Beyond anticancer and antimicrobial applications, compounds similar to this compound have been investigated for various other therapeutic effects including:
Mechanism of Action
The mechanism of action of N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazolopyrimidine moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
Core Structure :
- Target Compound : Triazolo[4,3-a]pyrimidine fused with pyrimidine.
- Analog 10a: Benzothieno-triazolo-pyrimidine fused with a tetrahydrobenzothiophene ring.
Substituents :
- Target : 4-Morpholinylphenyl at the acetamide nitrogen.
- Analog 10a : Simple phenyl or substituted phenyl groups.
Implications :
Structural Analog: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
Core Structure :
- Target Compound : Triazolo-pyrimidine with a short acetamide chain (C2).
- Analog : Oxadiazole-thiazole hybrid with a longer propanamide chain (C3).
Functional Groups :
- Analog: Includes a 2-amino-thiazole and oxadiazole, which are associated with antimicrobial and anticancer activity .
Implications :
Structural Analog: N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanecarboxamide
Core Structure :
- Target Compound : Pyrimidine-fused triazole.
- Analog : Pyrazine-fused triazole with a pyrrolo ring and cyclopentyl group.
Substituents :
Implications :
Structural Analog: N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
Core Structure :
- Target Compound : Acetamide linker (C2).
- Analog : Propanamide linker (C3) with benzothiazole and chlorophenyl groups.
Functional Groups :
Implications :
- The extended propanamide chain and chlorophenyl group may enhance binding affinity but reduce solubility compared to the target compound .
Data Tables
Table 2: Pharmacological Potential
Biological Activity
N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : N-(2-morpholin-4-ylphenyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide
- Molecular Formula : C17H18N6O2S
- CAS Number : 606121-79-3
This structure features a morpholine ring and a triazolopyrimidine moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for various derivatives have been reported, indicating their potency in suppressing COX activity:
| Compound | IC50 (µM) |
|---|---|
| N-[2-(4-Morpholinyl)phenyl]-2-(...) | 5.67 |
| Diclofenac | 6.74 |
| Celecoxib | 1.10 |
These results suggest that modifications to the triazolo-pyrimidine backbone can enhance anti-inflammatory efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Mechanism : The compound arrests cells in mitosis, leading to the formation of monopolar spindles, characteristic of kinesin spindle protein (KSP) inhibition.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
In vitro studies have demonstrated that this compound can significantly reduce cell viability at concentrations as low as 10 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the morpholine and triazolo-pyrimidine moieties can lead to variations in potency and selectivity:
- Morpholine Substituents : Variations in substituents on the morpholine ring can influence binding affinity and selectivity towards target proteins.
- Triazolo-Pyrimidine Modifications : Altering functional groups on the triazolo-pyrimidine enhances anti-inflammatory and anticancer properties.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Inflammatory Models : In animal models of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups.
- Cancer Cell Line Studies : In studies involving MCF-7 cells treated with varying concentrations of the compound, a dose-dependent decrease in cell viability was observed alongside increased markers for apoptosis.
Q & A
Basic Research Questions
Q. What are common synthetic routes for the triazolo[4,3-a]pyrimidin-3-ylsulfanyl acetamide scaffold?
- Methodological Answer : The core structure is typically synthesized via nucleophilic substitution reactions. For example, coupling a triazolo-pyrimidine thiol derivative with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in dry acetone) achieves the sulfanyl linkage. This method yields 68–74% purity, as demonstrated in analogous triazolo-pyrimidine syntheses . Alternative routes may use NaIO₄-mediated oxidation in THF/H₂O for precursor activation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC with UV detection for purity assessment (≥95% threshold).
- NMR (¹H/¹³C) to confirm substituent positions (e.g., morpholinyl phenyl integration at δ 3.6–3.8 ppm).
- HRMS (High-Resolution Mass Spectrometry) for molecular formula verification.
- X-ray crystallography for unambiguous structural confirmation, as applied to related fluorophenyl acetamides .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition assays (e.g., BRD4 binding, given triazolo-diazepine derivatives' bromodomain affinity ).
- Anti-inflammatory models (e.g., COX-2 inhibition, referencing imidazo-pyrimidine SAR studies ).
- Cellular cytotoxicity (MTT assay) in cancer cell lines to assess antiproliferative potential.
Advanced Research Questions
Q. How can conflicting solubility data from different synthesis batches be resolved?
- Methodological Answer : Contradictions in LogD (pH 5.5 vs. 7.4) may arise from residual solvents or polymorphic forms. Mitigate via:
- Forced degradation studies (heat/humidity) to identify unstable intermediates.
- Dynamic light scattering (DLS) to detect particulate aggregates.
- pH-solubility profiling using shake-flask methods, as applied to imidazo-pyrimidine derivatives .
Q. What computational strategies optimize the morpholinyl-triazolo-pyrimidine pharmacophore for target selectivity?
- Methodological Answer :
- 3D-QSAR modeling to correlate substituent electronic effects (e.g., morpholinyl ring planarity) with activity, as seen in morpholinyl quinazoline studies .
- Molecular docking against BRD4 or kinase domains to prioritize substitutions (e.g., fluorophenyl groups for π-π stacking ).
- Free-energy perturbation (FEP) simulations to predict binding affinity changes.
Q. What experimental design principles improve reaction yield in scale-up syntheses?
- Methodological Answer : Implement Design of Experiments (DoE) for parameter optimization:
- Flow chemistry (e.g., Omura-Sharma-Swern oxidation ) reduces side reactions via precise temperature/residence time control.
- Catalyst screening (e.g., N-arylsulfilimines in triazolopyrimidine sulfonamide synthesis ).
- Green chemistry metrics (E-factor, PMI) to minimize waste in multi-step routes.
Q. How do structural modifications impact proteasome-targeting chimera (PROTAC) compatibility?
- Methodological Answer : To design bifunctional degraders:
- Incorporate PEG linkers (e.g., 3,6,9,12-tetraoxatetradecyl) to balance hydrophilicity and linker length, as in PROTACs like dCym-JQ1 .
- Validate ternary complex formation via SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) .
Data Contradiction Analysis
Q. Why do reported IC₅₀ values vary across kinase inhibition studies for triazolo-pyrimidine derivatives?
- Critical Analysis : Discrepancies may stem from:
- Assay conditions (ATP concentration, enzyme isoform specificity).
- Compound aggregation at high concentrations, leading to false positives.
- Cellular permeability differences due to morpholinyl group protonation states .
- Resolution : Standardize protocols (e.g., Eurofins KinaseProfiler®) and validate hits via orthogonal assays (e.g., NanoBRET).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
